Cas no 2172477-97-1 (1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid)

1-4-Bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid is a specialized chemical intermediate primarily used in peptide synthesis and medicinal chemistry research. Its key structural features include a brominated aromatic ring, an Fmoc-protected amine, and a hydroxyazetidine-carboxylic acid moiety, making it valuable for constructing complex molecular architectures. The Fmoc group ensures selective deprotection under mild conditions, while the bromo substituent offers versatility for further functionalization via cross-coupling reactions. The hydroxyazetidine scaffold contributes to conformational rigidity, enhancing binding affinity in target interactions. This compound is particularly useful in the development of peptidomimetics and bioactive molecules, offering precise control over stereochemistry and reactivity in synthetic applications.
1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid structure
2172477-97-1 structure
商品名:1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid
CAS番号:2172477-97-1
MF:C26H21BrN2O6
メガワット:537.358746290207
CID:6008213
PubChem ID:165821364

1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid
    • 1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid
    • EN300-1542509
    • 2172477-97-1
    • インチ: 1S/C26H21BrN2O6/c27-21-10-9-15(23(30)29-13-26(34,14-29)24(31)32)11-22(21)28-25(33)35-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,34H,12-14H2,(H,28,33)(H,31,32)
    • InChIKey: IITYFCPAHVFFCS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC(C(=O)O)(C1)O)=O

計算された属性

  • せいみつぶんしりょう: 536.05830g/mol
  • どういたいしつりょう: 536.05830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 6
  • 複雑さ: 811
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 116Ų

1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1542509-0.1g
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid
2172477-97-1
0.1g
$2963.0 2023-06-05
Enamine
EN300-1542509-10.0g
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid
2172477-97-1
10g
$14487.0 2023-06-05
Enamine
EN300-1542509-5.0g
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid
2172477-97-1
5g
$9769.0 2023-06-05
Enamine
EN300-1542509-1000mg
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid
2172477-97-1
1000mg
$3368.0 2023-09-25
Enamine
EN300-1542509-10000mg
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid
2172477-97-1
10000mg
$14487.0 2023-09-25
Enamine
EN300-1542509-0.05g
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid
2172477-97-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1542509-2.5g
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid
2172477-97-1
2.5g
$6602.0 2023-06-05
Enamine
EN300-1542509-50mg
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid
2172477-97-1
50mg
$2829.0 2023-09-25
Enamine
EN300-1542509-250mg
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid
2172477-97-1
250mg
$3099.0 2023-09-25
Enamine
EN300-1542509-5000mg
1-[4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]-3-hydroxyazetidine-3-carboxylic acid
2172477-97-1
5000mg
$9769.0 2023-09-25

1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid 関連文献

1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acidに関する追加情報

Introduction to 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic Acid (CAS No. 2172477-97-1)

The compound 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid, identified by its CAS number 2172477-97-1, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This intricate molecular structure, featuring a combination of aromatic and heterocyclic moieties, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents.

At the core of this compound's utility lies its unique chemical architecture, which includes a benzoyl group, a hydroxyazetidine ring, and a brominated aromatic ring. The presence of these functional groups not only contributes to its distinct reactivity but also opens up diverse possibilities for further chemical modifications and derivatization. Such structural features are particularly appealing in the context of drug discovery, where the optimization of molecular properties is crucial for achieving desired pharmacological outcomes.

In recent years, there has been a growing interest in exploring the pharmacological potential of azetidine derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific modification of the azetidine scaffold with additional functional groups can significantly influence its biological activity. For instance, the incorporation of a benzoyl group and a bromine atom can enhance binding affinity to biological targets, while the methoxycarbonyl moiety derived from fluorene can improve solubility and metabolic stability.

The fluoren-9-ylmethoxycarbonyl group in this compound is particularly noteworthy, as it is often employed in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. This group can serve as a protecting group for amino functions during synthetic procedures and can also contribute to the overall lipophilicity of the molecule, which is a critical factor in drug absorption and distribution. Furthermore, the use of fluorene derivatives has been associated with improved pharmacological profiles in several preclinical studies.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the bromine atom at the 4-position of the benzoyl ring is particularly challenging due to the potential for side reactions. However, advances in synthetic methodologies have made it possible to achieve this transformation with high selectivity. The subsequent coupling of the hydroxyazetidine ring with the benzoyl moiety requires careful consideration of reaction conditions to avoid unwanted byproducts.

Recent studies have highlighted the importance of optimizing molecular properties such as solubility, bioavailability, and metabolic stability when developing new drugs. The structural features of 1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid make it an attractive candidate for further investigation in this regard. For example, the presence of both hydrophilic and lipophilic groups can facilitate passive diffusion across biological membranes while maintaining adequate solubility in aqueous environments.

In addition to its potential as a lead compound for drug development, this compound may also serve as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for further derivatization, enabling researchers to explore new chemical space and identify novel pharmacophores. This flexibility is particularly valuable in medicinal chemistry, where iterative design and optimization are essential for developing effective therapeutic agents.

The use of computational methods has become increasingly important in modern drug discovery research. Molecular modeling techniques can be employed to predict how this compound might interact with biological targets such as enzymes or receptors. By understanding these interactions at a molecular level, researchers can make informed decisions about how to modify the structure for improved efficacy and reduced toxicity.

The impact of this compound on future pharmaceutical research cannot be overstated. Its unique structural features and potential applications make it a promising candidate for further investigation. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for various conditions.

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